7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
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Overview
Description
7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position, a carbonyl group at the 1st position, and a carboxylic acid group at the 3rd position of the benzopyran ring system. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction Reactions: The carbonyl group at the 1st position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. For example, the carboxylic acid group can be oxidized to form an ester or anhydride using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products Formed
Substitution: 7-substituted derivatives with various functional groups.
Reduction: 1-hydroxy-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid.
Oxidation: Esters, anhydrides, and other oxidized derivatives.
Scientific Research Applications
7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to inhibit specific enzymes and pathways involved in disease progression.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives with enhanced biological activities.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signal transduction pathways by interacting with key proteins and receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
- 7-iodo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Uniqueness
7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and contributes to its potential therapeutic effects. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQGTHAFDDSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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